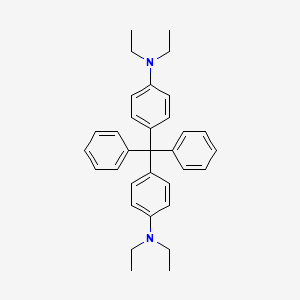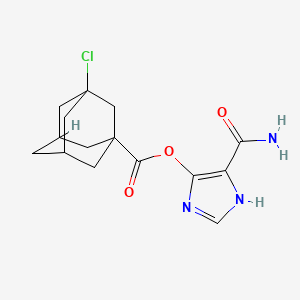
5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate typically involves multi-step reactions. One common approach is the condensation of 5-carbamoyl-1H-imidazole-4-carboxylic acid with 3-chloroadamantane-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The chlorine atom in the adamantane moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted adamantane derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit inosine monophosphate dehydrogenase, a key enzyme in purine synthesis . This inhibition disrupts the production of guanosine monophosphate, leading to antiproliferative effects on tumor cells.
類似化合物との比較
Similar Compounds
5-Carbamoyl-1H-imidazole-4-yl piperonylate: Another imidazole derivative with antitumor properties.
AICA ribonucleotide: An imidazole derivative involved in purine metabolism.
Uniqueness
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
CAS番号 |
79013-37-9 |
|---|---|
分子式 |
C15H18ClN3O3 |
分子量 |
323.77 g/mol |
IUPAC名 |
(5-carbamoyl-1H-imidazol-4-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O3/c16-15-4-8-1-9(5-15)3-14(2-8,6-15)13(21)22-12-10(11(17)20)18-7-19-12/h7-9H,1-6H2,(H2,17,20)(H,18,19) |
InChIキー |
NJSKIZPPQRQXGT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)OC4=C(NC=N4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


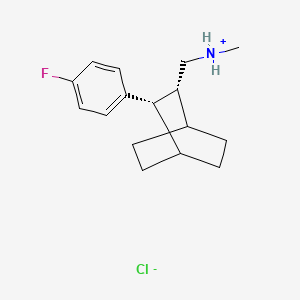
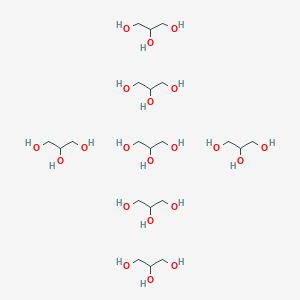
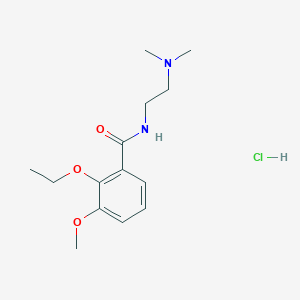
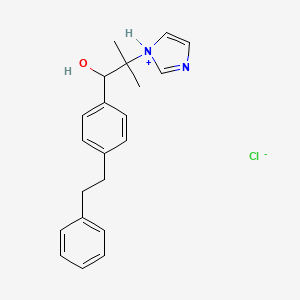
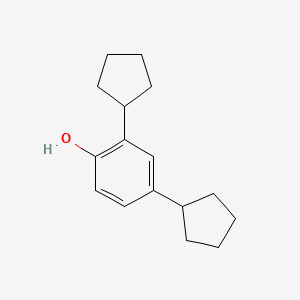
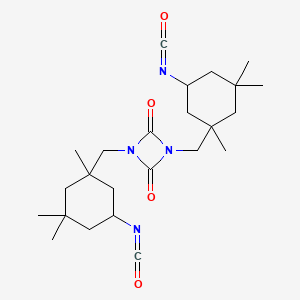
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
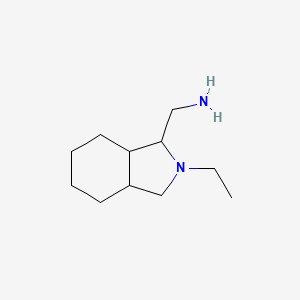
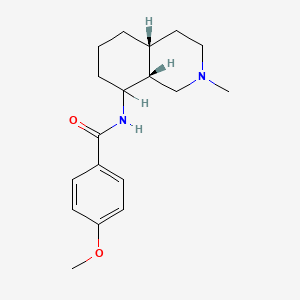
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
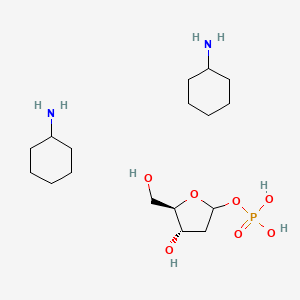
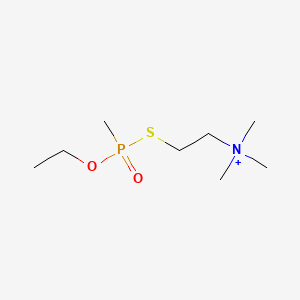
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
